molecular formula C10H14N2O2 B2411843 N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2094193-03-8

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2411843
CAS No.: 2094193-03-8
M. Wt: 194.234
InChI Key: IHDROOPWYBKWRZ-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide typically involves the formation of the oxazole ring followed by the introduction of the prop-2-enamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-4-formyl-1,2-oxazole with methylamine can yield the desired compound through a series of steps involving condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxazole ring or the prop-2-enamide moiety.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the prop-2-enamide moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with higher oxidation states, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9-8(7-14-11-9)6-12(3)10(13)5-2/h5,7H,2,4,6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDROOPWYBKWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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